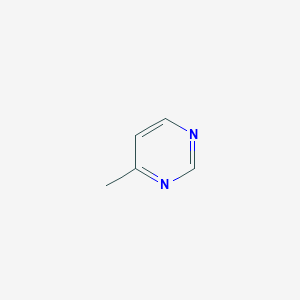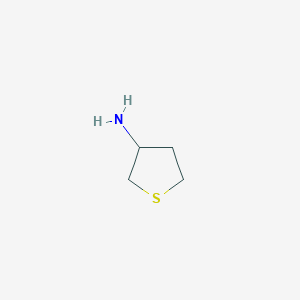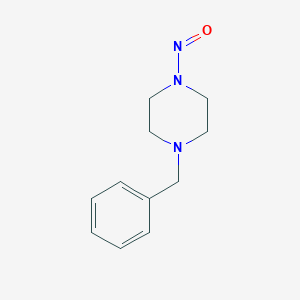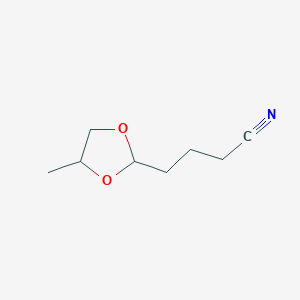
4-(4-Methyl-1,3-dioxolan-2-yl)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methyl-1,3-dioxolan-2-yl)butanenitrile is a chemical compound that is commonly used in scientific research. It is a nitrile derivative that is often used as a building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 4-(4-Methyl-1,3-dioxolan-2-yl)butanenitrile is not well understood. However, it is believed to act as a nucleophile in various reactions, including nucleophilic substitution and addition reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-(4-Methyl-1,3-dioxolan-2-yl)butanenitrile. However, it is not used as a drug and is not intended for human consumption.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-Methyl-1,3-dioxolan-2-yl)butanenitrile is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and is readily available from commercial suppliers. However, one of the main limitations is the lack of information available on its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the use of 4-(4-Methyl-1,3-dioxolan-2-yl)butanenitrile in scientific research. One potential area of focus is the development of new synthetic methods and reaction mechanisms. Another potential area of focus is the synthesis of new organic compounds for use in pharmaceuticals, agrochemicals, and materials science. Additionally, further research is needed to better understand the mechanism of action and potential side effects of 4-(4-Methyl-1,3-dioxolan-2-yl)butanenitrile.
Méthodes De Synthèse
The synthesis of 4-(4-Methyl-1,3-dioxolan-2-yl)butanenitrile involves the reaction of 4-methyl-1,3-dioxolane-2-one with butanenitrile in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and typically yields a white solid product.
Applications De Recherche Scientifique
4-(4-Methyl-1,3-dioxolan-2-yl)butanenitrile is used in a variety of scientific research applications. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used in the development of new synthetic methods and reaction mechanisms.
Propriétés
Numéro CAS |
103900-53-4 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
4-(4-methyl-1,3-dioxolan-2-yl)butanenitrile |
InChI |
InChI=1S/C8H13NO2/c1-7-6-10-8(11-7)4-2-3-5-9/h7-8H,2-4,6H2,1H3 |
Clé InChI |
ALKQBBKSYMBCSQ-UHFFFAOYSA-N |
SMILES |
CC1COC(O1)CCCC#N |
SMILES canonique |
CC1COC(O1)CCCC#N |
Synonymes |
1,3-Dioxolane-2-butanenitrile, 4-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





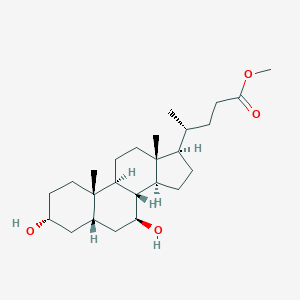



![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)

